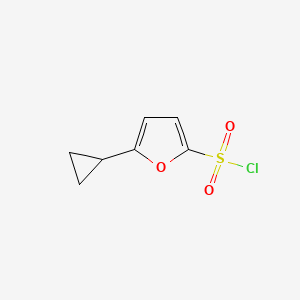

5-Cyclopropylfuran-2-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropylfuran-2-sulfonyl chloride is a chemical compound with the CAS Number: 2138104-56-8 . It has a molecular weight of 206.65 and its IUPAC name is this compound .

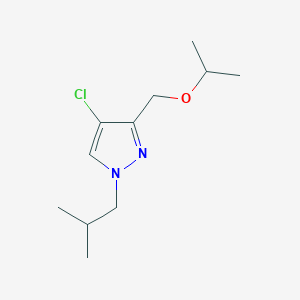

Molecular Structure Analysis

The InChI code for this compound is1S/C7H7ClO3S/c8-12(9,10)7-4-3-6(11-7)5-1-2-5/h3-5H,1-2H2 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound has a molecular weight of 206.65 . Other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Solid-Phase Synthesis of Heterocyclic Compounds

Polymer-supported sulfonyl chloride has been used in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, showcasing the utility of sulfonyl chloride derivatives in the development of heterocyclic compounds with potential antibacterial activity. This method involves attaching 1,2-diols to a solid support, followed by reaction with p-toluenesulfonyl isocyanate and cyclo-elimination, highlighting the role of sulfonyl chlorides in facilitating solid-phase organic synthesis (SPOS) (Holte, Thijs, & Zwanenburg, 1998).

Regioselective Synthesis of 2,3-Dihydrofurans

Donor−acceptor cyclopropanes and reactions with α-sulfenyl-, α-sulfinyl-, or α-sulfonylenones have been employed for the regioselective synthesis of trisubstituted 2,3-dihydrofurans, underlining the versatility of sulfonyl chloride derivatives in synthesizing natural products like calyxolane B (Bernard et al., 2005).

Cycloisomerization to Bicyclic Compounds

Allyl 3,3-dimethylcyclopropenylcarbinyl ethers or sulfonamides undergo gold-catalyzed cycloisomerization leading to bicyclic compounds with high yields and diastereoselectivities, demonstrating the application of sulfonyl chloride derivatives in complex molecule synthesis and showcasing the potential of gold catalysis in organic synthesis (Miege, Meyer, & Cossy, 2010).

Synthesis of Dihydrofurans via Furan Annulation

The lithio derivative derived from 1,1-diphenoxy-2-(phenylsulfonyl)cyclopropane reacts with acyl chlorides and acyl imidazoles, leading to dihydrofurans, which can be transformed into furans, illustrating the use of sulfonyl chloride derivatives in annulation reactions to produce furan derivatives (Pohmakotr, Takampon, & Ratchataphusit, 1996).

Activation of Sulfamoyl Chlorides for Synthesis

Sulfamoyl and sulfonyl chlorides can be activated by Cl-atom abstraction by a silyl radical for the synthesis of aliphatic sulfonamides from alkenes, highlighting the innovative methods for activating sulfonyl chloride derivatives to access a wide range of sulfonamide compounds useful in medicinal chemistry (Hell et al., 2019).

properties

IUPAC Name |

5-cyclopropylfuran-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3S/c8-12(9,10)7-4-3-6(11-7)5-1-2-5/h3-5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJGUTAMYOPVCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(O2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2564636.png)

![1,6-dimethyl-N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2564638.png)

![Ethyl 4-[(4-methylquinolin-2-yl)amino]benzoate](/img/structure/B2564654.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2564655.png)

![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2564656.png)

![N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2564657.png)